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Compound of Interest

Compound Name: Amisulbrom

Cat. No.: B1667119

Technical Guide to the Synthesis of Amisulbrom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Amisulbrom, a
potent fungicide. The document outlines the key chemical transformations, intermediate
compounds, and experimental protocols based on publicly available patent literature.

Overview of the Amisulbrom Synthesis Pathway

The synthesis of Amisulbrom is a multi-step process that begins with the commercially
available compound 6-fluoro-2-methylindole. The overall pathway involves the bromination of
the indole ring, followed by a sulfamoyl-triazole group's introduction to the indole nitrogen. The
key intermediates in this process are 6-fluoro-2-methylindole and 3-bromo-6-fluoro-2-
methylindole.

Synthesis of Key Intermediates
Step 1: Synthesis of 3-bromo-6-fluoro-2-methylindole

The first key step is the regioselective bromination of 6-fluoro-2-methylindole at the C3 position
of the indole ring. This reaction is typically carried out using a brominating agent in a suitable
solvent.

Experimental Protocol:
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A solution of 6-fluoro-2-methylindole is prepared in a solvent such as toluene. To this solution,
dimethyl sulfoxide is added under a nitrogen atmosphere. The mixture is then cooled, and a
47% aqueous solution of hydrogen bromide is added dropwise while maintaining a low
temperature. The reaction is stirred for several hours to ensure complete bromination.
Following the reaction, the mixture is worked up by adding water and a base, such as sodium
hydroxide, to neutralize the acid. The organic layer containing the product is then separated
and washed with water.

Molecular Weight (

Reactant/Reagent Quantity Moles
g/mol )
6-fluoro-2-
. 149.17 232.3g 1.558
methylindole
Toluene 92.14 1162 g
Dimethyl sulfoxide 78.13 133.9¢g 1.713

47% Hydrogen

] 80.91 455.9 g 2.648
Bromide

Table 1: Reactants and Reagents for the Synthesis of 3-bromo-6-fluoro-2-methylindole

Final Synthesis of Amisulbrom

The final step in the synthesis involves the N-sulfonylation of 3-bromo-6-fluoro-2-methylindole.
This is achieved by reacting the intermediate with a sulfamoyl-triazole derivative. The exact
nomenclature of this reagent can vary in literature, with one key patent referring to it as 3-
chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-3-chlorosulfonyl-1,2,4-triazole. It is understood to be a
reactive sulfonyl chloride derivative of a dimethylsulfamoyl-substituted triazole.

Experimental Protocol:

The solution of 3-bromo-6-fluoro-2-methylindole in toluene from the previous step is cooled
under a nitrogen atmosphere. A solution of 30% sodium hydroxide and a phase-transfer
catalyst, such as tetrabutylammonium bromide, are added. A solution of the sulfonylating agent
in toluene is then added dropwise while maintaining a temperature of -5 to 0°C. The reaction
mixture is stirred for several hours at this temperature. After the reaction is complete, the
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mixture is washed with water and an aqueous solution of sodium bicarbonate. The organic
layer is then concentrated, and the crude Amisulbrom is purified by crystallization from a
solvent system like ethyl acetate/hexane.

Molecular Weight (

Reactant/Reagent Quantity Moles
g/mol )
3-bromo-6-fluoro-2- (from 1.558 mol of
. 228.06 _ _ ~1.558
methylindole starting material)
Toluene 92.14 2986 g -
30% Sodium
. 40.00 3115¢g 2.336
Hydroxide
Tetrabutylammonium
] 322.37 5029 0.0156
Bromide
3-chlorosulfonyl-1-
(N,N-
~274.7 511.2 g 1.860

dimethylsulfamoyl)-1,2

/4-triazole

Table 2: Reactants and Reagents for the Synthesis of Amisulbrom

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of Amisulbrom.

Starting Material

HBr, DMSO
Toluene, 18-22°C

Key Intermediate 1 1. Sufonylating Agent, NaOH, TBAB Final Product

Toluene, -5 to 0°C
3-Bromo-6-fluoro-2-methylindole ) J 2. Crystallization

6-Fluoro-2-methylindole

o)

Click to download full resolution via product page

Caption: Synthesis pathway of Amisulbrom from 6-fluoro-2-methylindole.
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 To cite this document: BenchChem. [Amisulbrom synthesis pathway and key intermediates].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667119#amisulbrom-synthesis-pathway-and-key-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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